molecular formula C5H7ClN2O3S B1363951 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 499785-48-7

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B1363951
CAS No.: 499785-48-7
M. Wt: 210.64 g/mol
InChI Key: XSGVEJDBLQQXST-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: is a chemical compound with the molecular formula C5H7ClN2O3S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, leading to alterations in the metabolic flux of sulfur-containing compounds. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity and altering the overall biochemical pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still exerting its biochemical influence. At higher doses, this compound can cause significant toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound interacts with enzymes and cofactors involved in the synthesis and degradation of sulfur-containing compounds. By inhibiting specific enzymes, this compound can alter the metabolic flux and levels of metabolites within these pathways. This can lead to changes in the overall metabolic state of the cell and influence various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect the localization and accumulation of this compound, thereby influencing its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can therefore have significant implications for its biochemical effects and overall cellular impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid typically involves the chlorination of 1,3-dimethyl-1H-pyrazole followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of sulfonic acid derivatives on biological systems. It can be used in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It can also be used as a catalyst or reagent in various chemical processes.

Comparison with Similar Compounds

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-methanol
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-amine

Comparison: Compared to its similar compounds, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. The sulfonic acid group enhances the compound’s solubility in water and its ability to form strong interactions with biological molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVEJDBLQQXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383230
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-48-7
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Reactant of Route 2
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